N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide
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Overview
Description
N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C20H18ClN3O4S and its molecular weight is 431.89. The purity is usually 95%.
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Scientific Research Applications
Hypoxia-selective Antitumor Agents
A study by Palmer et al. (1996) explored the synthesis and hypoxic cell cytotoxicity of regioisomers of hypoxia-selective cytotoxins, which share a conceptual similarity with the compound through their mechanism targeting hypoxic tumor cells. These compounds demonstrated varying degrees of selectivity and efficacy, suggesting potential applications in designing cancer therapies that target hypoxic tumor microenvironments, a common feature of solid tumors (Palmer et al., 1996).
Novel Protecting Groups for Thiazol Derivatives
Research by Grunder-Klotz and Ehrhardt (1991) on the use of the 3,4-dimethoxybenzyl moiety as a novel N-protecting group for 1,2-thiazetidine 1,1-dioxides indicates the importance of protective groups in synthesizing and manipulating thiazol derivatives. This study may provide insights into synthetic strategies that could be applicable to compounds like N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide (Grunder-Klotz & Ehrhardt, 1991).
Anticancer Activity of Thiazole Derivatives
A study on the synthesis and biological evaluation of N‐aryl‐4‐aryl‐1,3‐thiazole‐2‐amine derivatives by Suh et al. (2012) revealed that these compounds showed direct inhibition of 5-lipoxygenase (LOX), an enzyme involved in inflammation and potentially cancer progression. Such research underscores the therapeutic potential of thiazole derivatives in designing new anti-inflammatory and anticancer agents, relevant to the structure of interest (Suh et al., 2012).
Mechanism of Action
Target of Action
Compounds with a similar thiazole nucleus have been reported to interact with a variety of enzymes and receptors in biological systems .
Mode of Action
Thiazole derivatives are known to exhibit their biological activities by interacting with various enzymes and receptors .
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit certain biochemical pathways .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities .
Properties
IUPAC Name |
N-[4-[2-(3-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S/c1-27-16-6-12(7-17(10-16)28-2)19(26)24-20-23-15(11-29-20)9-18(25)22-14-5-3-4-13(21)8-14/h3-8,10-11H,9H2,1-2H3,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXRRSDGKZHOKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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